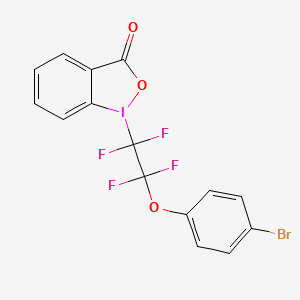
1-(4-bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenoxy tetrafluoroethy)-1,2-benzidoxodol-3(1H)-one, also known as BPTB, is a synthetic compound that has been used as a research tool in laboratory experiments. It has a wide range of applications in scientific research, including in biochemistry, physiology, and pharmacology. BPTB has been found to have an effect on various biochemical and physiological processes, and its mechanism of action is still being studied.
Aplicaciones Científicas De Investigación
Synthesis and Electrochemical Applications
Research has demonstrated the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, showcasing the potential of related compounds in electrochemistry and materials science. The study by Schreivogel et al. (2006) delves into the synthesis of various derivatives through acylation, etherification, and coupling processes, investigating their electrochemical behavior and highlighting the importance of structural modifications on their properties (Schreivogel et al., 2006).
Polymorphism and Materials Science
The work by Bhattacharya and Saha (2013) on polymorphism through desolvation of solvates explores the structural versatility of van der Waals host molecules, which is crucial for the development of new materials with tailored properties (Bhattacharya & Saha, 2013).
Reactivity and Synthesis of Ethers
Fantasia et al. (2010) reported on the reactivity of a hypervalent iodine trifluoromethylating reagent towards THF, leading to the formation of trifluoromethyl ethers. This study underscores the utility of such compounds in synthesizing ethers, offering insights into mechanisms and applications in synthetic organic chemistry (Fantasia et al., 2010).
High-Performance Polymers
Research on the synthesis and characterization of new fluorine-containing polyethers by Fitch et al. (2003) contributes to the development of high-performance materials, demonstrating the role of fluorinated monomers in creating polymers with desirable thermal and physical properties (Fitch et al., 2003).
Antibacterial Properties
The study of bromophenols from marine red algae by Xu et al. (2003) highlights the biological significance of such compounds, particularly their antibacterial properties. This research not only expands our understanding of natural product chemistry but also opens pathways for the development of novel antibacterial agents (Xu et al., 2003).
Propiedades
IUPAC Name |
1-[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrF4IO3/c16-9-5-7-10(8-6-9)23-15(19,20)14(17,18)21-12-4-2-1-3-11(12)13(22)24-21/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWQDMQZRLFZNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OI2C(C(OC3=CC=C(C=C3)Br)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrF4IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2541006.png)
![(E)-2-amino-1-((2-hydroxybenzylidene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2541007.png)

![[(4-Cyclohexylphenyl)sulfonyl]benzylamine](/img/structure/B2541012.png)

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)
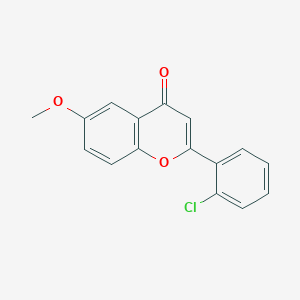

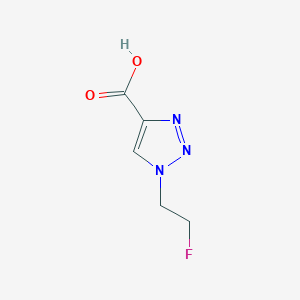
![(2-Methylpiperidino)[4-(2-pyrazinyloxy)phenyl]methanone](/img/structure/B2541023.png)
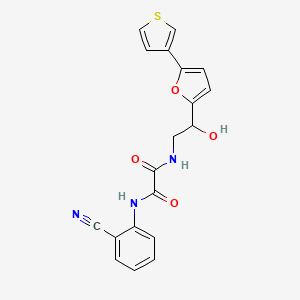
![8-O-Tert-butyl 3-O-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate;2,2,2-trifluoroacetic acid](/img/structure/B2541027.png)
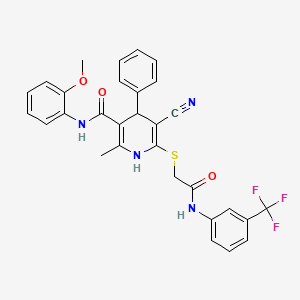
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)